![molecular formula C21H23N3O2 B2798574 2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380068-01-7](/img/structure/B2798574.png)
2-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzofuran moiety, a piperidine ring, and a pyridine ring, all of which are common structures in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyridine rings are aromatic, meaning they have a stable, resonant structure. The piperidine ring is a common feature in many alkaloids and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Benzofuran Derivatives in Antimicrobial Research
Benzofuran and its derivatives have been identified as promising scaffolds in the development of antimicrobial agents. The unique structural features of benzofuran compounds contribute to their wide range of biological activities. Several benzofuran derivatives, including psoralen, 8-methoxypsoralen, and angelicin, have found applications in treating skin diseases such as cancer or psoriasis. The antimicrobial potential of benzofuran derivatives underscores their significance in drug discovery, particularly in addressing antibiotic resistance, a major global health challenge (Hiremathad et al., 2015).
Piperidine Derivatives in CNS Drug Discovery
Piperidine derivatives play a crucial role in central nervous system (CNS) drug discovery due to their structural diversity and pharmacological properties. Functional chemical groups in heterocycles, including piperidine, are identified as potential lead molecules for synthesizing compounds with CNS activity. This highlights the versatility of piperidine as a scaffold for developing new therapeutic agents targeting CNS disorders (Saganuwan, 2017).
Role of Arylpiperazine Derivatives
Arylpiperazine derivatives, a subset of piperidine compounds, have found extensive applications, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo significant metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolic pathway highlights the pharmacokinetic and pharmacodynamic complexity and therapeutic potential of arylpiperazine derivatives in neuropsychiatric treatments (Caccia, 2007).
Future Directions
properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-12-16-5-7-23-21(11-16)26-15-18-2-1-8-24(14-18)13-17-3-4-20-19(10-17)6-9-25-20/h3-5,7,10-11,18H,1-2,6,8-9,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPIVAEIRPCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile |
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